(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
Brand Name:
Vulcanchem
CAS No.:
736131-48-9
VCID:
VC0112958
InChI:
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
SMILES:
CC1=CC=CC=C1C(CC(=O)O)N
Molecular Formula:
C10H13NO2
Molecular Weight:
179.22 g/mol
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
CAS No.: 736131-48-9
Reference Standards
VCID: VC0112958
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
CAS No. | 736131-48-9 |
---|---|
Product Name | (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid |
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Standard InChIKey | GORGZFRGYDIRJA-VIFPVBQESA-N |
Isomeric SMILES | CC1=CC=CC=C1[C@H](CC(=O)[O-])[NH3+] |
SMILES | CC1=CC=CC=C1C(CC(=O)O)N |
Canonical SMILES | CC1=CC=CC=C1C(CC(=O)[O-])[NH3+] |
PubChem Compound | 6934180 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume